3-(Methoxymethyl)pyridine-2-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H9NO3·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride typically involves the reaction of 3-(Methoxymethyl)pyridine-2-carboxylic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve steps such as:
- Dissolving 3-(Methoxymethyl)pyridine-2-carboxylic acid in a suitable solvent.
- Adding hydrochloric acid to the solution.
- Stirring the mixture at a specific temperature and for a defined period.
- Isolating the product by filtration or crystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into other derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxymethyl)pyridine-2-carboxylic acid
- 3-(Methoxymethyl)pyridine
- 2-(Methoxymethyl)pyridine-3-carboxylic acid
Uniqueness
3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride is unique due to its specific structure and the presence of the hydrochloride salt. This gives it distinct chemical properties and reactivity compared to similar compounds. Its applications in various fields of research and industry further highlight its uniqueness.
Properties
Molecular Formula |
C8H10ClNO3 |
---|---|
Molecular Weight |
203.62 g/mol |
IUPAC Name |
3-(methoxymethyl)pyridine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-5-6-3-2-4-9-7(6)8(10)11;/h2-4H,5H2,1H3,(H,10,11);1H |
InChI Key |
UHVFRQZCUNXGFC-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(N=CC=C1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.